3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide
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Overview
Description
3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide, typically involves multi-step organic reactions. One common method involves the construction of the indole ring system through cyclization reactions. For instance, the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst, is often used .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
What sets 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide apart from other indole derivatives is its unique structure, which combines multiple functional groups that can interact with various biological targets. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2,5-dimethoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c1-31-15-5-6-18(32-2)14(9-15)12-25-21(29)7-8-28-13-26-22-16-10-19(33-3)20(34-4)11-17(16)27-23(22)24(28)30/h5-6,9-11,13,27H,7-8,12H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOKQDXTGJAZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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